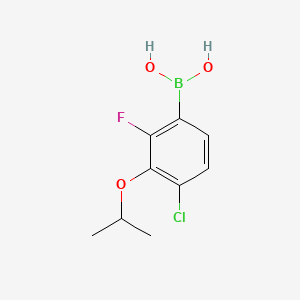

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILYAAAOAAWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681656 | |

| Record name | {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-21-0 | |

| Record name | {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid, identified by the CAS number 1256346-21-0 , is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an isopropoxy group on the phenyl ring, imparts specific steric and electronic properties that are highly sought after in the design of complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its utility in drug discovery and development. The strategic placement of halogen atoms and an ether linkage makes this boronic acid an attractive synthon for introducing specific pharmacophoric features and modulating the physicochemical properties of target molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value | Source |

| CAS Number | 1256346-21-0 | [1] |

| Molecular Formula | C9H11BClFO3 | [1] |

| Molecular Weight | 232.44 g/mol | [1] |

| Appearance | White to off-white solid (typical for similar boronic acids) | Inferred from related compounds |

| Storage Conditions | Room temperature, in a dry and well-ventilated place.[2] | [2][3] |

Synthesis

The synthesis of this compound typically proceeds through a multi-step sequence involving the formation of an organometallic intermediate followed by borylation. While a specific protocol for the isopropoxy derivative is not widely published, a reliable synthetic strategy can be extrapolated from the well-documented synthesis of its methoxy analog and other related substituted phenylboronic acids.[4][5] The key transformation involves a lithium-halogen exchange or a directed ortho-metalation, followed by quenching with a boron electrophile.

General Synthetic Approach: Lithiation and Borylation

A common and effective method for the synthesis of polysubstituted phenylboronic acids is the lithiation of a suitable aromatic precursor followed by reaction with a trialkyl borate.[4]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

This protocol is a representative example based on the synthesis of similar compounds, such as 4-chloro-2-fluorophenylboronic acid, and should be optimized for the specific substrate.[4]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-chloro-3-fluoro-2-isopropoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining a low temperature. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a prime substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[6] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol provides a general framework for the coupling of this compound with an aryl or heteroaryl halide.

-

Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the required time (1-24 hours). Reaction progress can be monitored by TLC, GC-MS, or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by an appropriate method, such as flash chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable tool for medicinal chemists. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7] The chlorine atom provides an additional vector for modifying electronic properties and can participate in halogen bonding. The isopropoxy group can improve lipophilicity and modulate solubility.

While specific examples of this exact molecule in clinical development are not prevalent in public literature, its structural motifs are found in various classes of biologically active compounds. For instance, substituted biaryl structures, readily accessible through Suzuki-Miyaura coupling with this boronic acid, are common in kinase inhibitors, GPCR modulators, and other therapeutic agents.

This boronic acid is a key intermediate in the synthesis of certain herbicides.[5] The synthetic strategies and chemical properties explored in that field can be directly translated to the synthesis of novel pharmaceutical agents. For example, the core structure can be found in compounds investigated for their anti-invasive and anti-metastatic properties in cancer research.[8]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, provide valuable guidance.[2][9]

-

Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex biaryl systems relevant to drug discovery. Its well-defined structure and reactivity in robust reactions like the Suzuki-Miyaura coupling make it an essential tool for medicinal chemists seeking to introduce specific electronic and steric features into novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, will enable researchers to fully exploit its potential in the development of next-generation pharmaceuticals.

References

- (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

-

LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.

- Organic Syntheses Procedure. (n.d.).

-

ChemWhat. (n.d.). This compound CAS#: 1256346-21-0. Retrieved from [Link]

- (n.d.). 4-Fluoro-2-isopropoxyphenylboronic acid SDS.

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Boron chemicals in diagnosis and therapeutics. (n.d.). PMC - PubMed Central. Retrieved from a biomedical and life sciences journal archive.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (n.d.).

-

4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. (2015, August 28). PubMed. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

synthesis of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound is a key building block in modern medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic core, featuring chloro, fluoro, and isopropoxy substituents, offers a versatile platform for the synthesis of complex molecular architectures. The boronic acid moiety, in particular, serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology that has become indispensable for the construction of carbon-carbon bonds in the pharmaceutical industry. The strategic placement of the substituents on the phenyl ring allows for fine-tuning of steric and electronic properties, which is crucial for optimizing drug-target interactions. This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable compound, grounded in established organometallic principles.

Visualizing the Synthetic Pathway

The is conceptually straightforward, relying on a directed ortho-metalation followed by borylation. The workflow is designed to be efficient and high-yielding, leveraging the activating and directing effects of the substituents on the aromatic ring.

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid chemical properties

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its structural complexity, featuring a unique substitution pattern of chloro, fluoro, and isopropoxy groups on a phenylboronic acid core, makes it a valuable building block for the synthesis of highly functionalized molecules. For researchers and scientists in drug development, this reagent serves as a key intermediate for introducing a specific pharmacophoric motif, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile, and critical safety information tailored for laboratory and development professionals.

Chemical Identity and Core Properties

The identity and fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Property | Value |

| CAS Number | 1256346-21-0[1][2][3] |

| Molecular Formula | C₉H₁₁BClFO₃[1][2] |

| Molecular Weight | 232.44 g/mol [1][2] |

| IUPAC Name | (4-Chloro-2-fluoro-3-isopropoxyphenyl)boronic acid |

| Synonyms | This compound[1] |

Physical and Storage Properties:

| Property | Value |

| Appearance | White to off-white solid (typical for arylboronic acids) |

| Storage Temperature | Room temperature; for long-term stability, store at 2-8°C under a dry, inert atmosphere.[1] |

| Stability | Sensitive to moisture; prone to dehydration to form boroxines. Store in a tightly sealed container. |

The molecule's reactivity is dictated by the interplay of its functional groups. The boronic acid moiety is the reactive center for cross-coupling. The substituents on the aromatic ring—an electron-donating isopropoxy group and two electron-withdrawing halogens (fluoro and chloro)—create a unique electronic environment that influences the rate and efficiency of its chemical transformations.

Synthesis and Characterization

While multiple synthetic routes may exist, a common and reliable method for preparing substituted phenylboronic acids involves a directed ortho-metalation or halogen-metal exchange followed by borylation.

Synthetic Pathway

A plausible and widely used laboratory-scale synthesis proceeds via the lithiation of a halogenated precursor, followed by reaction with a boron electrophile and subsequent hydrolysis. The key is the selective halogen-metal exchange of the more reactive bromine atom in the presence of the less reactive chlorine.

Caption: General workflow for the synthesis of the target boronic acid.

Detailed Protocol: Synthesis via Lithiation-Borylation

This protocol is adapted from established procedures for synthesizing similar fluorinated phenylboronic acids.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the starting material, 1-bromo-4-chloro-2-fluoro-3-isopropoxybenzene (1.0 equiv), and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryl lithium intermediate is the critical step.

-

Borylation: To the cold solution, add trimethyl borate (B(OMe)₃, 1.2 equiv) dropwise. The reaction is typically rapid. Stir the mixture for an additional 30-60 minutes at -78 °C.

-

Quenching and Hydrolysis: Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by adding aqueous hydrochloric acid (1N HCl). Stir vigorously at room temperature until the hydrolysis of the boronate ester is complete (typically 1-2 hours).

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and chloroform) to yield pure this compound.

Spectroscopic Characterization

Confirmation of the final product's identity and purity relies on a combination of spectroscopic methods:

-

¹H NMR: Expected signals include a septet for the isopropoxy -CH proton, a doublet for the two isopropoxy -CH₃ groups, and distinct signals in the aromatic region for the two phenyl protons, showing characteristic coupling to the fluorine atom.

-

¹³C NMR: Will show unique signals for each carbon atom, including the carbon atom bearing the boron group (C-B), which often appears as a broad signal.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom on the aromatic ring.

-

¹¹B NMR: A broad singlet is characteristic of the boronic acid group.

-

Mass Spectrometry (MS): Will confirm the molecular weight (232.44) and isotopic distribution pattern characteristic of a molecule containing one chlorine atom.

Chemical Reactivity and Applications

The primary utility of this reagent is as a coupling partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds, specifically for creating biaryl or vinyl-aryl structures.[4] The boronic acid serves as the source of the organometallic nucleophile in a catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Insights: The electronic nature of the substituents on the boronic acid plays a critical role.[5]

-

Electron-Withdrawing Groups (EWG): The fluoro and chloro groups decrease the electron density of the phenyl ring. This can slow the rate of the transmetalation step, where the organic moiety is transferred from boron to palladium, by making the group less nucleophilic.[5]

-

Electron-Donating Groups (EDG): The isopropoxy group partially counteracts the EWGs by donating electron density, which can help facilitate transmetalation.

-

Base Activation: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is the active participant in the transmetalation step.[5]

Detailed Protocol: General Suzuki-Miyaura Coupling

This is a representative procedure that can be optimized for specific substrates.[5][6]

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system. Common choices include mixtures like toluene/ethanol/water or dioxane/water.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography on silica gel, to yield the desired biaryl product.

Applications in Drug Discovery

This boronic acid is not an end-product but a sophisticated building block. It is used to install the 4-chloro-2-fluoro-3-isopropoxyphenyl group into target molecules. This specific substitution pattern may be designed to optimize a compound's potency, selectivity, or pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) in a drug discovery program.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount. While specific toxicological data for this compound is limited, information from structurally related boronic acids provides a strong basis for safe handling practices.

| Hazard Category | GHS Information (based on related compounds) | Precautionary Measures |

| Skin Contact | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing.[7][8] |

| Eye Contact | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection.[7][8] |

| Inhalation | H335: May cause respiratory irritation. | P261/P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Handling Guidelines:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.[8]

Storage Guidelines:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

As boronic acids can undergo trimerization to form boroxines upon loss of water, storage in a desiccator or glovebox is recommended for maintaining long-term purity and reactivity.

Conclusion

This compound is a highly functionalized and valuable reagent for synthetic and medicinal chemists. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where it serves as a robust building block for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling requirements enables researchers to effectively and safely incorporate this versatile intermediate into their discovery and development workflows, accelerating the synthesis of novel compounds with potential therapeutic applications.

References

-

This compound CAS#: 1256346-21-0. ChemWhat. [Link]

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. [Link]

-

4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656. PubChem, National Center for Biotechnology Information. [Link]

-

4-Fluoro-2-isopropoxyphenylboronic acid SDS. SDS Manager Inc. [Link]

- US Patent US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem, National Center for Biotechnology Information. [Link]

-

Fluoroorganic Chemistry. Purdue University. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

-

Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

Sources

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid: Synthesis, Structure, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid, a versatile building block in contemporary organic synthesis. We will delve into its chemical structure, spectroscopic profile, and synthesis, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the strategic use of this compound in the synthesis of complex bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 1256346-21-0, possesses a unique substitution pattern on the phenyl ring that imparts specific reactivity and properties.[1] The presence of a chlorine atom, a fluorine atom, an isopropoxy group, and a boronic acid moiety makes it a highly valuable reagent in organic synthesis.

Structural Features:

The molecule's structure is characterized by a benzene ring substituted with four different functional groups. The boronic acid group is a key feature, enabling its participation in a wide range of coupling reactions. The fluorine and chlorine atoms modulate the electronic properties of the aromatic ring, influencing its reactivity. The isopropoxy group provides steric bulk and can influence the solubility and crystalline nature of the compound and its derivatives.

| Property | Value | Source |

| CAS Number | 1256346-21-0 | [1] |

| Molecular Formula | C9H11BClFO3 | [1] |

| Molecular Weight | 232.44 g/mol | [1] |

| Exact Mass | 232.04700 u | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and other substituents. The protons of the boronic acid hydroxyl groups may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the carbons bonded to fluorine will exhibit C-F coupling.[4]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the isopropoxy group. The C-Cl and C-F bonds will also have characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of this compound

The synthesis of this compound typically follows a well-established route for the preparation of substituted phenylboronic acids. This involves the ortho-lithiation of a suitably substituted aromatic precursor, followed by quenching with a borate ester and subsequent hydrolysis.

Conceptual Synthesis Workflow:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from related syntheses):

The following protocol is adapted from procedures reported for the synthesis of structurally similar 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[5] Researchers should optimize these conditions for the specific isopropoxy analogue.

Materials:

-

1-Chloro-3-fluoro-2-isopropoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

-

Hexanes or pentane for recrystallization

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-chloro-3-fluoro-2-isopropoxybenzene and anhydrous THF under a nitrogen atmosphere.

-

Lithiated Intermediate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium solution is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of an aqueous HCl solution at 0 °C. The mixture is stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Applications in Drug Discovery and Organic Synthesis

Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a fundamental transformation in the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceutical agents.

The Suzuki-Miyaura Cross-Coupling Reaction:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[8]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Bioactive Molecule Synthesis:

The unique substitution pattern of this compound makes it a valuable building block for introducing a specific phenyl moiety into a target molecule. The chloro and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity to the target protein. Boronic acids are frequently used in the synthesis of a wide range of bioactive molecules, including those with anti-inflammatory, anti-cancer, and anti-viral activities.[9][10] While specific examples utilizing this compound in drug discovery are not extensively reported in peer-reviewed literature, its structural motifs are found in patented compounds for herbicidal applications, highlighting its utility in constructing complex organic molecules.[5]

General Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol that can be adapted for coupling this compound with various aryl or heteroaryl halides.

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfill.

-

Solvent Addition: Degassed solvent(s) are added via syringe.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Safety and Handling

Substituted phenylboronic acids should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on data for similar compounds, this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[11][12]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Structural Insights from Related Compounds

While a crystal structure for this compound is not publicly available, analysis of the crystal structures of other substituted phenylboronic acids can provide valuable insights into the expected solid-state conformation and intermolecular interactions.[13][14][15] Phenylboronic acids often form hydrogen-bonded dimers or oligomers in the solid state through their boronic acid hydroxyl groups.[14] The specific packing arrangement will be influenced by the steric and electronic nature of the substituents on the phenyl ring.

General Protocol for X-ray Crystal Structure Determination:

For researchers interested in obtaining the crystal structure, the following general workflow is recommended.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

High-quality single crystals can often be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[16]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its unique substitution pattern offers opportunities to fine-tune the properties of target compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. This guide provides a foundational understanding of this important reagent, empowering researchers to leverage its potential in their synthetic endeavors.

References

- BenchChem Technical Support Team. (2025, December).

- Rettig, S. J., & Trotter, J. (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.

- Lemmerer, A. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.

- Jelsch, C., & Lecomte, C. (2019).

- Author(s). (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1).

- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Varghese, R., & Varghese, D. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.

-

ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central.

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025, December). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.

-

ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

- Reiner, E. J., et al. (2012).

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2014106990A - METHODS FOR ISOLATING 4-CHLORO-2-FLUOR-3-SUBSTITUTED-PHENYLBORONIC ACIDS.

-

SpectraBase. (n.d.). 3-Chloro-4-fluorobenzeneboronic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloro-2-fluorophenylboronic acid AldrichCPR 160591-91-3 [sigmaaldrich.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid: Properties, Applications, and Protocols for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid, a key building block in modern synthetic chemistry. We will explore its fundamental properties, its critical role in palladium-catalyzed cross-coupling reactions, and provide practical insights for its application in research and development, particularly within the pharmaceutical industry.

Core Compound Characteristics

This compound is a polysubstituted aromatic boronic acid. The specific arrangement of chloro, fluoro, and isopropoxy groups on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and making it a valuable reagent for creating complex molecular architectures.

Physicochemical and Structural Data

A precise understanding of the compound's properties is essential for its effective use in synthesis. The molecular weight is calculated from the atomic weights of its constituent elements.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BClFO₃ | [1] |

| Molecular Weight | 232.44 g/mol | Calculated |

| CAS Number | 1256346-21-0 | [1] |

| Typical Form | Solid | [2] |

Molecular Weight Calculation:

-

Carbon (C): 9 x 12.011 amu = 108.099 amu

-

Hydrogen (H): 11 x 1.008 amu = 11.088 amu

-

Boron (B): 1 x 10.81 amu = 10.81 amu

-

Chlorine (Cl): 1 x 35.453 amu = 35.453 amu

-

Fluorine (F): 1 x 18.998 amu = 18.998 amu

-

Oxygen (O): 3 x 15.999 amu = 47.997 amu

-

Total Molecular Weight: 232.455 amu (rounded to 232.44 for practical use)

Chemical Structure

The structure of this compound is fundamental to its function in chemical synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The causality behind each step is explained to ensure reproducibility and success.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon. This is crucial as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), the chosen base (2-3 eq), and the palladium catalyst (1-5 mol%). The slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is essential for the formation of the reactive boronate species required for transmetalation.

-

Solvent Degassing: Add the degassed solvent system to the flask. The removal of dissolved oxygen from the solvent is a critical step to protect the catalyst and ensure high yields. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the limiting reagent (the aryl bromide).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl product.

Applications in Research and Drug Development

Substituted phenylboronic acids are vital in the field of medicinal chemistry and drug discovery. [3][4]Their ability to participate in the Suzuki-Miyaura coupling allows for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmacologically active compounds. [3] The specific substitution pattern of this compound can be leveraged to fine-tune the steric and electronic properties of a target molecule, potentially influencing its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding interactions.

Beyond their role as synthetic intermediates, boronic acids themselves have been explored for various biomedical applications, including as sensors for carbohydrates and in the development of targeted drug delivery systems. [3][5][6]While boronic acids can be susceptible to oxidation, the development of more metabolically stable boron-containing pharmacophores continues to be an active area of research. [7]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the chemical integrity of boronic acids.

-

Handling: Standard laboratory safety protocols should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. [2]Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.

-

Storage: Boronic acids are generally stable in air and moisture compared to many other organometallic reagents. [2]However, they can be hygroscopic and may degrade over time, especially if exposed to excessive heat or humidity. [8]It is recommended to store this compound in a tightly sealed container in a cool, dry place. [9]For long-term storage, refrigeration and storage under an inert atmosphere are advisable. [10]* Incompatibilities: Avoid contact with strong oxidizing agents. [10] By adhering to these guidelines, researchers can ensure the quality and reactivity of this valuable synthetic building block for their research endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Boronic Acids in Modern Drug Discovery. [Link]

-

MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 4-Chloro-3-fluorophenylboronic Acid. [Link]

-

Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

-

ScienceDirect. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. [Link]

Sources

- 1. Understanding the Atomic Mass of Fluorine: A Closer Look - Oreate AI Blog [oreateai.com]

- 2. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 3. Oxygen Weight: How Much Does O2 Weigh? (6+ Facts) [ccgit.crown.edu]

- 4. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. princeton.edu [princeton.edu]

- 10. The atomic weight of boron is reported as 10.81, yet no atom - Brown 15th Edition Ch 2 Problem 33 [pearson.com]

Navigating the Terrain of Arylboronic Acids: A Technical Safety Guide to 4-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Unseen Risks of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This class of compounds has paved the way for the efficient construction of complex molecules, including many pharmaceutical agents. 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a specific, functionalized member of this family, valuable for introducing a substituted phenyl moiety in synthetic schemes. However, with great utility comes the responsibility of understanding and mitigating the potential hazards associated with these compounds. While boric acid itself has a low order of toxicity, the diverse functionalities on arylboronic acids can impart different toxicological profiles.[1] Some arylboronic acids have been found to be weakly mutagenic in microbial assays, highlighting the need for careful handling.[2] This guide provides a comprehensive overview of the known and inferred safety and hazard information for this compound, drawing upon data from structurally similar compounds and general principles of chemical safety.

Hazard Analysis: A Profile of this compound

GHS Classification and Hazard Statements

Based on the GHS classifications of analogous compounds, this compound should be handled as a substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation. Some related compounds also carry warnings for being harmful if swallowed.[3][4][5][6][7]

| Hazard Class | GHS Hazard Statement (Inferred) | Signal Word (Inferred) | GHS Pictogram (Inferred) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | GHS07 |

This table is a conservative estimation based on data from structurally similar compounds and should be treated as a guideline for safe handling.

Toxicological Profile of Boron-Containing Compounds

Boron compounds, in general, can elicit toxic effects upon oral, dermal, or inhalation exposure, with high concentrations having the potential for severe health consequences.[8] While boron is an essential element at low concentrations, higher doses can lead to various toxic effects.[8] The primary toxicities associated with boron compounds are reproductive and developmental.[9] However, they are generally not considered to be carcinogenic or mutagenic.[9][10] It is important to note that the organic substituents on the boronic acid moiety can significantly alter the toxicological properties.

Risk Assessment Workflow

A systematic risk assessment is crucial before handling any chemical. The following diagram illustrates a logical workflow for assessing the risks associated with this compound.

Caption: A logical workflow for assessing and mitigating the risks associated with handling this compound.

Safe Handling and Storage Protocols

Given the inferred hazards, stringent adherence to safe handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye Protection: Tight-sealing safety goggles are mandatory to prevent eye contact with the powdered substance or any splashes of solutions.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[11]

-

Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron.

-

Respiratory Protection: If there is a risk of generating dust, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.

Engineering Controls

Whenever possible, engineering controls should be used to minimize the risk of exposure.

-

Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]

-

Ventilation: Ensure adequate ventilation in the laboratory, with eyewash stations and safety showers readily accessible.[11]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[11]

-

Temperature: While some boronic acids are stored refrigerated, room temperature storage in a dry environment is generally acceptable.[11][12] Always consult the supplier's recommendations.

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[11]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental spill or exposure, a swift and informed response is critical.

Spill Response

The approach to cleaning up a spill will depend on its size and location.

For Minor Spills (inside a fume hood):

-

Alert others: Inform personnel in the immediate vicinity.

-

Contain the spill: Use an absorbent material like vermiculite or sand to surround the spill.[13]

-

Clean up: Carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal.[11][13]

-

Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[14]

For Major Spills (outside a fume hood):

-

Evacuate: Immediately evacuate the area.[14]

-

Isolate: Close the laboratory doors to contain the spill.

-

Notify: Alert your institution's emergency response team or environmental health and safety office.[14]

Exposure Response

In case of accidental exposure, follow these steps:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[13][14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Emergency Response Workflow

The following diagram outlines a clear workflow for responding to a chemical emergency involving this compound.

Caption: A workflow for responding to emergencies involving this compound, from initial incident to post-incident review.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its structural similarity to other arylboronic acids with known hazards necessitates a cautious and well-informed approach to its handling. By understanding the inferred hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and their colleagues. Always consult the most up-to-date Safety Data Sheet from the supplier and your institution's specific safety guidelines before commencing any work.

References

- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Boron and Compounds (CAS No. 7440-42-8).

- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

- Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.

- Dourson, M. L., et al. (1998). General, reproductive, developmental, and endocrine toxicity of boronated compounds. PubMed.

- PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid.

- Environmental Health and Safety Office. (2025-2026). Spill Control/Emergency Response. EHSO Manual.

- ECHEMI. (n.d.). This compound.

- MedChemExpress. (2025). 4-Chloro-2,5-difluorophenylboronic acid pinacol ester-SDS.

- LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS).

- Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.

- ResearchGate. (n.d.). (PDF) Boron and Boron-Containing Compounds Toxicity.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series.

- ChemWhat. (n.d.). This compound CAS#: 1256346-21-0.

- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

- Alfa Aesar. (2025). SAFETY DATA SHEET.

- Combi-Blocks, Inc. (2023). 4-Fluoro-2-isopropoxyphenylboronic acid SDS.

- Florida State University. (n.d.). Chemical Spills - Emergency Management.

- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- The University of Queensland. (n.d.). Chemical Spill and Response Guideline.

- Regulatory Toxicology and Pharmacology. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed.

- GOV.UK. (2024). What to do in a chemical emergency.

- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.

- Organic Syntheses. (2009). Working with Hazardous Chemicals.

- Wikipedia. (n.d.). Boronic acid.

- Lab Alley. (n.d.). How to Store Boric Acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. lookchem.com [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. laballey.com [laballey.com]

- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

4-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

This guide provides an in-depth technical overview of 4-chloro-2-fluoro-3-isopropoxyphenylboronic acid, a valuable building block for researchers in organic synthesis and drug discovery. We will explore its synthesis, key physicochemical properties, and its application in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic properties of this versatile reagent.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[2][3] The title compound, this compound, presents a unique combination of features:

-

A Boronic Acid Moiety: Enabling versatile cross-coupling reactions.

-

Ortho-Fluoro Substitution: Modulating the electronics and conformation of the phenyl ring.

-

Meta-Isopropoxy Group: A lipophilic group that can probe hydrophobic pockets in target proteins.

-

Para-Chloro Substituent: Influencing the electronic properties and providing a potential metabolic blocking site.

This combination makes it a compelling building block for the synthesis of novel compounds with potential applications in drug discovery. While its primary documented industrial application lies in the synthesis of herbicides, the underlying reactivity and structural motifs are highly relevant to pharmaceutical research.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1256346-21-0 | [5] |

| Molecular Formula | C₉H₁₁BClFO₃ | [5] |

| Molecular Weight | 232.45 g/mol | |

| Appearance | Predicted to be a white to off-white solid | |

| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. Limited solubility in non-polar solvents and water. | |

| Storage | Store in a cool, dry place away from moisture. Boronic acids are prone to dehydration to form boroxines. | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy, a powerful method for the regioselective functionalization of aromatic rings. The general approach involves the lithiation of a suitable precursor followed by quenching with a boron electrophile.[4]

Synthetic Pathway Overview

The logical synthetic route starts from the commercially available 1-bromo-4-chloro-2-fluoro-3-isopropoxybenzene. This precursor undergoes a halogen-metal exchange, followed by reaction with a trialkyl borate and subsequent acidic workup to yield the desired boronic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for similar arylboronic acids and the general method described in the patent literature.[4] Researchers should perform their own optimization and safety assessments.

Materials:

-

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Trimethyl borate (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-2-fluoro-3-isopropoxybenzene and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting aryllithium solution, add trimethyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature.

-

Workup and Isolation: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. These motifs are prevalent in a wide range of biologically active molecules.

General Reaction Scheme

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]

A Technical Guide to 4-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid for Advanced Research and Development

Introduction

For researchers, medicinal chemists, and professionals in drug development, access to novel and versatile building blocks is paramount to innovation. 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid, a specialized organoboron compound, represents a significant tool in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an isopropoxy group, offers a nuanced electronic and steric profile that can be strategically employed to modulate the physicochemical and pharmacological properties of target compounds. This guide provides an in-depth technical overview of its commercial availability, synthesis, reactivity in Suzuki-Miyaura coupling, and practical applications, grounded in established chemical principles and supported by relevant literature.

Commercial Availability and Physicochemical Properties

This compound is available from several specialized chemical suppliers. Due to its specific nature, it is typically synthesized upon request or stocked in limited quantities. Researchers are advised to inquire with vendors for current availability and lead times.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference |

| CAS Number | 1256346-21-0 | [1][2] |

| Molecular Formula | C₉H₁₁BClFO₃ | [1] |

| Molecular Weight | 232.44 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Storage | Recommended to be stored at room temperature in a dry, well-ventilated place.[2][3] | [2][3] |

Synthesis of this compound

The logical precursor for this synthesis is 1-chloro-3-fluoro-2-isopropoxybenzene. The synthesis would proceed via a lithium-halogen exchange or deprotonation, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of the analogous 4-chloro-2-fluoro-3-methoxyphenylboronic acid and should be optimized for the isopropoxy derivative.[4][5]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-chloro-3-fluoro-2-isopropoxybenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: To the cooled solution, add trimethyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals.[8]

The electronic nature of the boronic acid is influenced by its substituents. The electron-withdrawing effects of the fluorine and chlorine atoms can impact the transmetalation step of the catalytic cycle, while the isopropoxy group adds steric bulk and can influence the dihedral angle of the resulting biaryl product.[9]

General Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[10]

-

Reaction Setup: In a dry reaction vessel (e.g., a Schlenk tube or microwave vial), combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Table 2: Common Reagents for Suzuki-Miyaura Coupling

| Component | Examples | Rationale/Causality |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. Buchwald or Nolan-type pre-catalysts are often effective for challenging substrates.[11] |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6][11] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | A biphasic solvent system is often used to dissolve both the organic-soluble reactants and the inorganic base.[10] |

Stability and Handling Considerations

Phenylboronic acids can be prone to decomposition, particularly protodeboronation, under certain conditions.[9] While the electron-withdrawing fluorine and chlorine substituents on this compound may influence its stability, general best practices for handling boronic acids should be followed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[3]

-

Handling: Handle in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

-

Reactivity: Boronic acids can form trimeric anhydrides (boroxines) upon dehydration. While often still reactive in Suzuki couplings, using the pure boronic acid can lead to more consistent results.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity.[8][13] The 4-chloro-2-fluoro-3-isopropoxyphenyl moiety can be considered a valuable scaffold for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the chlorine atom can block sites of potential metabolic oxidation.

-

Modulation of Lipophilicity: The combination of halogen and alkoxy groups allows for fine-tuning of the molecule's lipophilicity, which is critical for cell permeability and pharmacokinetic properties.

-

Conformational Control: The steric bulk of the isopropoxy group can influence the preferred conformation of the molecule, potentially leading to improved target engagement.

This building block is particularly relevant for the synthesis of kinase inhibitors and other targeted therapies where precise control over the molecule's three-dimensional structure and electronic properties is essential.[14][15]

Conclusion

This compound is a commercially available, albeit specialized, reagent with significant potential for the synthesis of complex, functionalized molecules. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, providing a pathway to novel biaryl and heteroaryl structures. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to advance their programs in drug discovery and materials science.

References

- (Reference to a general organic chemistry textbook or review on Suzuki coupling - for conceptual understanding)

- (Reference to a review on the role of fluorine in medicinal chemistry - for context on its importance)

- (Reference to a review on the role of chlorine in medicinal chemistry - for context on its importance)

- (Reference to a supplier's website or catalog where the compound is listed - for commercial availability)

-